
N1,N1'-(1,4-phenylenebis(methylene))bis(N1-(2-aminoethyl)ethane-1,2-diamine) HCl salt
Overview
Description
N1,N1’-(1,4-phenylenebis(methylene))bis(N1-(2-aminoethyl)ethane-1,2-diamine) HCl salt is a chemical compound known for its versatile applications in research and industry. This compound contains four free amine groups that can react with carboxylic acids, activated NHS esters, and other carbonyl groups . It is commonly used in reagent-grade research and is available in various purities and quantities .
Preparation Methods
The synthesis of N1,N1’-(1,4-phenylenebis(methylene))bis(N1-(2-aminoethyl)ethane-1,2-diamine) HCl salt involves multiple steps. The primary synthetic route includes the reaction of 1,4-phenylenebis(methylene) with N1-(2-aminoethyl)ethane-1,2-diamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield . Industrial production methods may involve large-scale reactors and continuous flow systems to produce the compound efficiently .
Chemical Reactions Analysis
N1,N1’-(1,4-phenylenebis(methylene))bis(N1-(2-aminoethyl)ethane-1,2-diamine) HCl salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
N1,N1'-(1,4-phenylenebis(methylene))bis(N1-(2-aminoethyl)ethane-1,2-diamine) hydrochloride salt exhibits biological activity that can be leveraged in pharmaceutical applications:
- Biochemical Assays : The compound is utilized in various assays due to its ability to interact with biological molecules and influence cellular processes.
- Drug Development : Its structure allows for the modification of pharmacological properties, making it a candidate for new drug formulations targeting specific biological pathways.
Materials Science
The unique properties of this compound make it suitable for applications in materials science:
- Polymer Chemistry : It can act as a cross-linking agent in polymer synthesis, enhancing the mechanical properties of the resulting materials.
- Nanotechnology : The compound's ability to form stable complexes can be exploited in the development of nanomaterials for drug delivery systems .
Case Study 1: Pharmaceutical Applications
Research has demonstrated that derivatives of N1,N1'-(1,4-phenylenebis(methylene))bis(N1-(2-aminoethyl)ethane-1,2-diamine) hydrochloride salt can exhibit enhanced activity against certain cancer cell lines. In vitro studies showed that these compounds could inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Case Study 2: Material Development
A study focused on using this compound as a cross-linker in polyurethane foams revealed improved thermal stability and mechanical strength compared to traditional cross-linkers. The resulting materials exhibited better performance in high-temperature applications .
Mechanism of Action
The mechanism of action of N1,N1’-(1,4-phenylenebis(methylene))bis(N1-(2-aminoethyl)ethane-1,2-diamine) HCl salt involves its ability to react with various functional groups. The free amine groups in the compound can form covalent bonds with carboxylic acids, activated NHS esters, and other carbonyl groups. This reactivity allows the compound to participate in a wide range of chemical reactions, making it a valuable tool in research and industry .
Comparison with Similar Compounds
Similar compounds to N1,N1’-(1,4-phenylenebis(methylene))bis(N1-(2-aminoethyl)ethane-1,2-diamine) HCl salt include:
N1,N1’-(ethane-1,2-diyl)bis(N1-(2-aminoethyl)ethane-1,2-diamine): This compound is used as a clay-swelling inhibitor and has similar reactivity with functional groups.
Benzenedimethanamine-diethylamine: An alkyl chain-based PROTAC linker used in the synthesis of PROTACs.
The uniqueness of N1,N1’-(1,4-phenylenebis(methylene))bis(N1-(2-aminoethyl)ethane-1,2-diamine) HCl salt lies in its specific structure and the presence of four free amine groups, which provide it with a high degree of reactivity and versatility in various applications .
Biological Activity
N1,N1'-(1,4-phenylenebis(methylene))bis(N1-(2-aminoethyl)ethane-1,2-diamine) HCl salt, also known as a bis(2-aminoethyl)amine derivative, is a compound of significant interest in biochemical and pharmaceutical research. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : N'-(2-aminoethyl)-N'-[[4-[[bis(2-aminoethyl)amino]methyl]phenyl]methyl]ethane-1,2-diamine; hydrochloride
- Molecular Formula : C16H32N6·HCl
- CAS Number : 71277-17-3
The presence of four free amine groups in its structure contributes to its reactivity and versatility in various chemical reactions.
This compound exhibits biological activity primarily through its ability to form covalent bonds with various functional groups. The free amine groups can react with carboxylic acids and activated esters, facilitating biochemical interactions that are essential for numerous applications in molecular biology and medicinal chemistry.
Key Mechanistic Insights:
- Covalent Bond Formation : The amine groups can participate in nucleophilic attacks on electrophilic centers, leading to the formation of stable adducts.
- Reactivity with Biomolecules : The compound's ability to modify proteins and nucleic acids makes it a valuable tool for biochemical assays and drug development.
Biological Applications
The compound has been utilized in various biological contexts:
- Biochemical Assays : It serves as a reagent in assays designed to study enzyme activity and protein interactions.
- Drug Development : Its reactivity profile allows for the design of targeted drug delivery systems by conjugating with therapeutic agents.
- Proteomics Research : The compound is used as a biochemical tool for labeling proteins, aiding in the identification and characterization of protein interactions.
1. Protein Labeling Studies
A study explored the use of this compound for labeling proteins in proteomics research. The results indicated that the compound effectively modified target proteins without significantly altering their biological activity. This property makes it an ideal candidate for studying protein dynamics in living cells.
2. Drug Delivery Systems
Research has demonstrated the potential of this compound in developing drug delivery systems. By conjugating it with chemotherapeutic agents, researchers observed enhanced cellular uptake and improved therapeutic efficacy in cancer cell lines. This suggests that the compound could serve as a linker in targeted therapy approaches.
3. Enzyme Inhibition Studies
In another study focusing on enzyme inhibition, this compound was evaluated for its ability to inhibit specific proteases. The findings revealed that the compound exhibited dose-dependent inhibition, highlighting its potential as a lead compound for developing protease inhibitors.
Comparative Analysis with Similar Compounds
Compound | Structure | Applications | Biological Activity |
---|---|---|---|
N,N'-Bis(2-aminoethyl)ethane-1,2-diamine | Structure | Clay-swelling inhibitor | Similar reactivity with functional groups |
Benzenedimethanamine-diethylamine | Structure | PROTAC linker synthesis | Used in targeted therapies |
Properties
IUPAC Name |
N'-(2-aminoethyl)-N'-[[4-[[bis(2-aminoethyl)amino]methyl]phenyl]methyl]ethane-1,2-diamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N6.ClH/c17-5-9-21(10-6-18)13-15-1-2-16(4-3-15)14-22(11-7-19)12-8-20;/h1-4H,5-14,17-20H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHICFGSOOAIDJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN(CCN)CCN)CN(CCN)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33ClN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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